molecular formula C25H30F2N4O2S B4379007 2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE

2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B4379007
M. Wt: 488.6 g/mol
InChI Key: JZRPKUBQFUQBMA-UHFFFAOYSA-N
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Description

2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes an adamantylmethyl group, a cyclopropyl ring, and a triazole ring

Preparation Methods

The synthesis of 2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE involves multiple steps, starting with the preparation of the triazole ring. The adamantylmethyl group is introduced through alkylation reactions, while the cyclopropyl ring is typically added via cyclopropanation reactions. The final step involves the formation of the sulfanyl and acetamide groups under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the adamantylmethyl group play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE stands out due to its unique combination of structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

IUPAC Name

2-[[5-(1-adamantylmethyl)-4-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F2N4O2S/c26-23(27)33-20-4-2-1-3-19(20)28-22(32)14-34-24-30-29-21(31(24)18-5-6-18)13-25-10-15-7-16(11-25)9-17(8-15)12-25/h1-4,15-18,23H,5-14H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRPKUBQFUQBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC(F)F)CC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[2-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE

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